Phenylalanyl-leucyl-arginyl phenylalaninamide
Overview
Description
Phenylalanyl-leucyl-arginyl phenylalaninamide is a synthetic peptide composed of the amino acids phenylalanine, leucine, and arginine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its specific sequence and structure, which confer unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-leucyl-arginyl phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenylalanyl-leucyl-arginyl phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residues, leading to the formation of quinones.
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the peptide, enhancing its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic reagents such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of phenylalanine quinones, while reduction can yield modified peptides with altered functional groups.
Scientific Research Applications
Phenylalanyl-leucyl-arginyl phenylalaninamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of phenylalanyl-leucyl-arginyl phenylalaninamide involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, it may interact with cell surface receptors to influence cellular signaling pathways, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Phenylalanyl-leucyl-arginyl phenylalaninamide can be compared with other similar peptides, such as:
Phenylalanyl-leucyl-arginyl-asparagine: Another synthetic peptide with a similar sequence but different functional properties.
Phenylalanyl-leucyl-arginyl-lysine: A peptide with an additional lysine residue, which may alter its biological activity.
Phenylalanyl-leucyl-arginyl-glutamine: A peptide with a glutamine residue, potentially affecting its stability and interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific sequence and resulting properties.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N8O4/c1-19(2)16-25(38-27(40)22(31)17-20-10-5-3-6-11-20)29(42)36-23(14-9-15-35-30(33)34)28(41)37-24(26(32)39)18-21-12-7-4-8-13-21/h3-8,10-13,19,22-25H,9,14-18,31H2,1-2H3,(H2,32,39)(H,36,42)(H,37,41)(H,38,40)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJIRHFYUNCRMF-QORCZRPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001001417 | |
Record name | 2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-N-{5-carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80690-77-3 | |
Record name | Phenylalanyl-leucyl-arginyl phenylalaninamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080690773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-N-{5-carbamimidamido-1-hydroxy-1-[(1-hydroxy-1-imino-3-phenylpropan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001001417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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